molecular formula C35H43N7O5 B3321034 Dabigatran Etexilate Propanoate CAS No. 1304574-20-6

Dabigatran Etexilate Propanoate

Cat. No.: B3321034
CAS No.: 1304574-20-6
M. Wt: 641.8 g/mol
InChI Key: SLPCJXCFBRGFMX-UHFFFAOYSA-N
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Description

Dabigatran Etexilate Propanoate (CAS 1304574-20-6) is a high-purity pharmaceutical reference standard crucial for quality control and analytical research. It is structurally related to Dabigatran Etexilate, the prodrug of dabigatran, a direct thrombin inhibitor . As a competitive and reversible thrombin inhibitor, the active moiety dabigatran binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin and thereby inhibiting clot formation . This mechanism is fundamental to the anticoagulant effect of the parent drug, which is used clinically to prevent stroke in patients with non-valvular atrial fibrillation and to treat and prevent venous thromboembolism . This compound serves as an critical tool for researchers in method development and validation, impurity profiling, and ensuring batch-to-batch consistency during the manufacture of pharmaceutical products . Its application is vital for upholding the stringent quality and safety standards required in drug development pipelines. Supplied with a comprehensive Certificate of Analysis, this standard guarantees traceability and compliance with international regulatory requirements . This product is intended for laboratory and research use only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

propyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H43N7O5/c1-4-6-7-10-22-47-35(45)40-33(36)25-12-15-27(16-13-25)38-24-31-39-28-23-26(14-17-29(28)41(31)3)34(44)42(30-11-8-9-19-37-30)20-18-32(43)46-21-5-2/h8-9,11-17,19,23,38H,4-7,10,18,20-22,24H2,1-3H3,(H2,36,40,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPCJXCFBRGFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCCC)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H43N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1304574-20-6
Record name beta-Alanine, N-((2-(((4-((((hexyloxy)carbonyl)amino)iminomethyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-, propyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1304574206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-ALANINE, N-((2-(((4-((((HEXYLOXY)CARBONYL)AMINO)IMINOMETHYL)PHENYL)AMINO)METHYL)-1-METHYL-1H-BENZIMIDAZOL-5-YL)CARBONYL)-N-2-PYRIDINYL-, PROPYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB3BB67DU4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of Dabigatran Etexilate Propanoate

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of dabigatran (B194492) etexilate reveals several key precursors that are crucial for its assembly. The molecule can be disconnected at the central amide and the amidine functionalities. This approach highlights the importance of three main building blocks:

n-Hexyl-4-aminobenzoate: This forms the "tail" of the molecule.

3-(2-{[4-(N'-{[hexyloxy]carbonyl}carbamimidoyl)phenyl]amino}methyl)-1-methyl-1H-benzimidazole-2-carboxylic acid: This is the core benzimidazole (B57391) structure.

Ethyl 3-(pyridin-2-ylamino)propanoate: This fragment is attached to the benzimidazole core.

A common retrosynthetic strategy involves the coupling of a benzimidazole carboxylic acid derivative with an aniline (B41778) derivative. The synthesis of the core benzimidazole ring itself is a critical step, often starting from simpler aromatic amines and acids.

Classical and Novel Synthetic Routes

The synthesis of dabigatran etexilate has evolved from classical linear approaches to more efficient convergent strategies.

Linear Synthesis: Early synthetic routes often employed a linear sequence, where the molecule was built step-by-step. A common linear approach starts with the synthesis of the benzimidazole core, followed by sequential additions of the side chains. For instance, 1-methyl-2-(2-nitrophenylaminomethyl)-1H-benzimidazole can be a key intermediate, which is then reduced and further functionalized.

Significant research has been dedicated to optimizing the reaction conditions to improve yields and purity. Key optimizations include:

Coupling Reagents: The choice of coupling reagent for the amide bond formation between the benzimidazole carboxylic acid and the aniline derivative is critical. Reagents like N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and propylphosphonic anhydride (B1165640) (T3P) have been explored, with T3P often showing high efficiency and producing easily removable byproducts.

Solvent and Temperature: The selection of an appropriate solvent and reaction temperature can significantly impact the reaction rate and selectivity. For example, the cyclization to form the benzimidazole ring is often carried out at elevated temperatures in solvents like acetic acid or under microwave irradiation to reduce reaction times.

Catalysts: In some steps, such as the initial amination reactions, the use of catalysts can improve yields and reduce reaction times.

Efforts have been made to develop more environmentally friendly synthetic routes for dabigatran etexilate. These "green" approaches focus on:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids. For example, some cyclization reactions to form the benzimidazole core have been successfully performed in water.

Catalytic Reactions: Utilizing catalytic reagents over stoichiometric ones to reduce waste.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, energy consumption, and sometimes improve yields.

Preparation of Intermediate Compounds

The synthesis of dabigatran etexilate relies on the efficient preparation of several key intermediates. Two crucial intermediates are ethyl 3-({3-amino-4-(methylamino)-N-[2-(pyridin-2-yl)ethyl]benzamido}methyl)benzoate and 1-methyl-2-[N-(4-amidinophenyl)-aminomethyl]-benzimidazol-5-yl-carboxylicacid-N-(2-pyridyl)-N-(2-ethoxycarbonylethyl)-amide.

A significant improvement in the synthesis of the main intermediate, ethyl 3-[[2-[[(4-cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonylamino]propanoate, involves a one-pot reaction starting from commercially available materials, which has been shown to produce the intermediate in high yield and purity.

Chemical Modifications and Analog Synthesis for Research Purposes

To explore the structure-activity relationship (SAR) of dabigatran and to develop new anticoagulants with potentially improved properties, various chemical modifications and analogs have been synthesized. These modifications often target different parts of the molecule:

Benzimidazole Core: Modifications to the benzimidazole core can influence the molecule's interaction with the active site of thrombin.

Side Chains: Altering the ethyl and hexyl ester side chains can affect the prodrug's bioavailability and metabolic stability. For instance, replacing the ethyl ester with other alkyl groups can modulate the rate of hydrolysis to the active form.

Introduction of Functional Groups for SAR Studies

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, aiming to understand how specific chemical features of a molecule contribute to its biological activity. In the context of dabigatran etexilate propanoate, derivatization has been pursued to modulate its anticoagulant efficacy and to explore potential new therapeutic indications.

Fluorination Strategies

A notable strategy in the modification of dabigatran has been the introduction of fluorine atoms. nih.gov Based on computer-aided drug design, a series of fluorinated dabigatran analogues were synthesized and evaluated for their antithrombin activity. nih.gov The rationale behind introducing fluorine, a bioisostere of hydrogen, is its potential to alter physicochemical properties such as lipophilicity and metabolic stability, which can in turn influence pharmacokinetic and pharmacodynamic profiles.

The synthesized analogues demonstrated potent inhibitory activities against thrombin. nih.gov Among these, specific compounds stood out for their remarkable anticoagulant effects.

CompoundThrombin Inhibitory Activity (IC50)In Vivo Anticoagulant Activity (Arteriovenous Thrombosis Inhibition)
Dabigatran 1.23 nM85.07%
Compound 8f 1.81 nMNot Reported
Compound 8k 3.21 nMInvestigated
Compound 8o 2.16 nM84.66%

As the data indicates, compounds 8f , 8k , and 8o exhibited IC50 values in the low nanomolar range, comparable to the parent drug, dabigatran. nih.gov Furthermore, compound 8o demonstrated a potent in vivo antithrombotic effect, with an inhibition ratio of 84.66%, nearly equivalent to that of dabigatran. nih.gov Molecular docking simulations suggested that these fluorinated analogues could serve as promising candidates for the development of novel anticoagulant agents. nih.gov

Scaffold Hopping and Bioisosteric Replacement

In a different approach, researchers have designed and synthesized mimics of dabigatran etexilate that incorporate a novel tricyclic fused scaffold. nih.gov This "scaffold hopping" strategy aims to identify new chemical skeletons that can replicate the biological activity of the original molecule, potentially with improved properties. The design of these mimics was informed by the X-ray crystal structure of human α-thrombin in complex with dabigatran. nih.gov

The resulting compounds displayed moderate activity in inhibiting thrombin-induced platelet aggregation in vitro. nih.gov A particularly interesting derivative, compound I-8 , featured a cleavable moiety, 2-hydroxymethyl-3,5,6-trimethylpyrazine (HTMP), which itself possesses antiplatelet activity. nih.gov This dual-action design resulted in compound I-8 exhibiting the most potent in vivo anticoagulant effect among the tested compounds. nih.gov Importantly, these novel mimics were associated with a lower bleeding risk compared to dabigatran etexilate in preclinical models. nih.gov

Derivatives for New Therapeutic Indications

Beyond anticoagulation, the therapeutic potential of dabigatran derivatives has been explored in other areas, such as oncology. Based on the correlation between thrombin and hepatocellular carcinoma (HCC), a series of 19 dabigatran derivatives were designed and synthesized. nih.gov The goal was to identify compounds with thrombin-inhibitory activity that could also impact cancer progression. nih.gov

From this series, the derivative AX-2 was found to have slightly better thrombin-inhibitory activity than dabigatran itself. nih.gov Its prodrug, BX-2 , demonstrated a significant inhibitory effect on thrombin-induced platelet aggregation and effectively counteracted the proliferation of HCC tumor cells at the cellular level. nih.gov

Isotopic Labeling for Mechanistic Investigations

Isotopic labeling is a powerful technique used to trace the metabolic fate of a drug and to elucidate its mechanism of action. By replacing one or more atoms of a molecule with their heavier, non-radioactive (stable) or radioactive isotopes, researchers can follow the compound's absorption, distribution, metabolism, and excretion (ADME) pathways.

Deuterium (B1214612) Labeling

Deuterium (²H), a stable isotope of hydrogen, has been incorporated into the dabigatran etexilate structure. Specifically, deuterium-labeled dabigatran etexilate and a series of related derivatives were prepared using deuterium methylamine (B109427) hydrochloride as the deuterium source. The introduction of deuterium at the methyl group of the benzimidazole core can potentially alter the metabolic profile of the drug, a phenomenon known as the "deuterium kinetic isotope effect," which may lead to a more favorable pharmacokinetic profile. Studies have suggested that the anticoagulant activity of deuterium-labeled dabigatran etexilate was higher than that of the unlabeled parent compound.

Radiolabeling with Carbon-13, Carbon-14 (B1195169), and Tritium (B154650)

For more detailed mechanistic and metabolic studies, dabigatran and its prodrug have been labeled with radioactive isotopes such as carbon-14 (¹⁴C) and tritium (³H), as well as the stable isotope carbon-13 (¹³C). These labeled compounds are indispensable tools for quantitative ADME studies and for identifying metabolites.

A detailed synthesis of carbon-13 and carbon-14 labeled dabigatran etexilate, as well as tritium-labeled dabigatran, has been described. The synthetic routes were designed to introduce the isotopic label at a metabolically stable position to ensure that the label remains with the core molecule throughout its metabolic transformations.

The following table summarizes the key aspects of the synthesis of isotopically labeled dabigatran etexilate:

IsotopeLabeled CompoundStarting Material for LabelingNumber of Synthetic StepsOverall Yield
¹³C Carbon-13 Dabigatran EtexilateAniline-¹³C₆86%
¹⁴C Carbon-14 Dabigatran EtexilateEthyl bromoacetate-1-¹⁴C617%
³H Tritium Labeled DabigatranNot specifiedNot specifiedNot specified

The synthesis of ¹³C-labeled dabigatran etexilate was a multi-step process starting from aniline-¹³C₆. The ¹⁴C-labeled version was synthesized using ethyl bromoacetate-1-¹⁴C as the key labeled reagent. Tritium-labeled dabigatran was prepared through two different methods: direct tritium incorporation using Crabtree's catalyst or through a tritium-dehalogenation reaction of a diiodo-precursor of dabigatran.

These isotopically labeled versions of dabigatran etexilate have been crucial in understanding its metabolic fate. For instance, studies with radiolabeled dabigatran have shown that after oral administration, the majority of the radioactivity is recovered in the feces (86%), with a smaller portion in the urine (7%). nih.gov The primary metabolic reaction is the esterase-catalyzed hydrolysis of the etexilate prodrug to the active principle, dabigatran. nih.gov

Molecular Mechanism of Action of the Active Moiety Dabigatran

Biochemical Interactions with Thrombin

Dabigatran (B194492) functions as a univalent, direct thrombin inhibitor (DTI), binding selectively and reversibly to the active site of the thrombin molecule. nih.govnih.govnih.gov This binding is concentration-dependent and competitive in nature. drugbank.comnih.govnih.gov By occupying the catalytic site, dabigatran directly blocks the enzymatic activity of thrombin, which is essential for cleaving fibrinogen to form the fibrin (B1330869) strands that comprise a blood clot. droracle.ainih.gov The reversible nature of this inhibition is a key feature of its mechanism. nih.govnih.gov

Recent studies have revealed that the interaction of dabigatran with thrombin extends beyond simple active site occlusion. The binding of dabigatran to the catalytic site induces allosteric changes that modulate the function of thrombin's exosites—positively charged domains that flank the active site and are crucial for substrate recognition and binding. nih.govplos.org

Specifically, surface plasmon resonance studies have demonstrated that dabigatran attenuates the binding of thrombin to γA/γA-fibrin and factor Va. nih.govplos.org At saturation, dabigatran was found to reduce thrombin binding to γA/γA-fibrin by 47.6 ± 0.4%, to γA/γ′-fibrin by 28.4 ± 1.6%, and to factor Va by 37.9 ± 3.2%. plos.org This suggests that dabigatran's binding to the active site transmits conformational changes across the enzyme, negatively impacting the binding affinity of its exosites for certain substrates. plos.org This allosteric modulation represents a unique aspect of its anticoagulant function, potentially contributing to its efficacy by displacing thrombin from fibrin or platelets. plos.org However, dabigatran was found to have no effect on thrombin binding to a glycoprotein Ibα peptide, indicating a degree of specificity in its allosteric effects. nih.govplos.org

The potency of dabigatran as a thrombin inhibitor has been quantified through various in vitro enzymatic and cellular assays. These studies confirm its highly selective and powerful inhibition of human thrombin. The inhibition is rapid and reversible. nih.gov Key kinetic parameters from these assays are summarized below.

ParameterValueAssay/Method
Inhibition Constant (Ki)4.5 nMEnzyme Inhibition Analysis
IC₅₀ (Thrombin-Induced Platelet Aggregation)10 nMPlatelet Aggregation Assay
IC₅₀ (Thrombin Generation - ETP)0.56 µMEndogenous Thrombin Potential (ETP) in PPP
IC₅₀ (Inhibition of Thrombin Binding to Platelets)118 nMFlow Cytometry

Data sourced from multiple in vitro studies. drugbank.comnih.govnih.govnih.gov

These values underscore the high affinity and specificity of dabigatran for thrombin. For instance, its inhibition of thrombin-induced platelet aggregation occurs at nanomolar concentrations, while it shows no inhibitory effect on platelet aggregation induced by other agonists like arachidonic acid, collagen, or ADP. nih.gov

Structural Basis of Thrombin-Dabigatran Interaction

The precise mechanism of dabigatran's interaction with thrombin has been elucidated through high-resolution structural studies.

The design of dabigatran was significantly informed by early X-ray crystal structures of other inhibitors bound to thrombin. nih.gov The definitive structural basis for its action is provided by the X-ray crystal structure of dabigatran in complex with human α-thrombin, which is available in the Protein Data Bank under the accession code 1KTS. researchgate.net This structure reveals in atomic detail how the dabigatran molecule orients itself within the deep, narrow active site cleft of the thrombin enzyme. The inhibitor adopts a specific conformation that maximizes its interactions with the residues lining this catalytic pocket. nih.govresearchgate.net

The crystal structure of the thrombin-dabigatran complex shows that the inhibitor's binding is mediated by a combination of hydrophobic interactions, hydrogen bonds, and a salt bridge. ashpublications.org Different chemical moieties of the dabigatran molecule occupy distinct subsites within the thrombin active site.

Benzamidine (B55565) Moiety : This positively charged group extends deeply into the S1 specificity pocket at the base of the active site. This pocket is lined with residues that accommodate the benzamidine group, forming strong interactions. ashpublications.org

N-methyl group on the benzimidazole (B57391) scaffold : This part of the molecule engages in hydrophobic interactions within the S2-pocket of thrombin. ashpublications.org

Carboxamide and Pyridine (B92270) Moieties : These parts of the dabigatran molecule are partially exposed to the solvent. ashpublications.org

The interactions between dabigatran and the key residues of the thrombin active site are summarized in the table below.

Dabigatran MoietyInteracting Thrombin Subsite/PocketPrimary Interaction Type
BenzamidineS1 PocketSalt Bridge, H-Bonds
BenzimidazoleS2 PocketHydrophobic Interactions
PyridineSolvent-Exposed RegionPolar Interactions
Propionic AcidSolvent-Exposed RegionPolar Interactions

Interactions derived from crystallographic data. researchgate.netashpublications.org

This precise and multi-point interaction network explains the high affinity and selectivity of dabigatran for thrombin. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative structure-activity relationship (QSAR) modeling has been a valuable tool in understanding the structural requirements for the thrombin inhibitory activity of dabigatran (B194492) analogues. By correlating variations in molecular structure with observed biological activity, QSAR models provide predictive frameworks for designing new, more potent inhibitors.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that has been applied to dabigatran analogues to determine the influence of steric and electrostatic fields on their inhibitory potency. In a notable study, CoMFA models were generated for a series of 48 thrombin inhibitors based on the dabigatran scaffold. nih.gov These models demonstrated good predictive ability, indicating that both steric bulk and electrostatic interactions play key roles in the molecule's interaction with the thrombin active site. nih.gov The analysis produces contour maps that visualize regions where modifications to the molecule's shape and charge distribution would likely enhance or diminish its activity. For instance, the design of novel N-ethyl dabigatran derivatives was guided by a CoMFA model, which predicted that certain structural modifications would lead to comparable or enhanced activity. doi.org

Table 1: CoMFA Statistical Results for Dabigatran Analogues This table is representative of typical QSAR model validation statistics and is based on findings from multiple studies.

ParameterValueDescription
q² (cross-validated r²)> 0.6Indicates good internal model predictivity.
r² (non-cross-validated r²)> 0.7Shows a strong correlation between predicted and experimental activities.
Steric Field Contribution~45-55%Highlights the importance of the molecule's shape for binding.
Electrostatic Field Contribution~45-55%Emphasizes the role of charge distribution in ligand-receptor interaction.

Complementing CoMFA, Comparative Molecular Similarity Index Analysis (CoMSIA) provides a more nuanced understanding by evaluating additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, alongside steric and electrostatic fields. For dabigatran analogues, CoMSIA models have reinforced the findings from CoMFA and provided further detail. nih.gov The results from these analyses indicated that hydrophobic and electrostatic fields are critical determinants of inhibitory activity. nih.gov CoMSIA contour maps can pinpoint specific areas where increasing hydrophobicity or adding hydrogen bond donor/acceptor groups could improve binding affinity. The combination of CoMFA and CoMSIA provides a comprehensive 3D-QSAR picture, guiding the rational design of new derivatives with improved potency. nih.gov

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For dabigatran, the key pharmacophoric features for thrombin inhibition include a positively charged group (the amidine moiety), hydrophobic regions, and specific hydrogen bond donor and acceptor sites.

These models are derived from the known conformations of active ligands and their interactions with the target protein. biorxiv.org The pharmacophore for dabigatran-like thrombin inhibitors typically consists of:

A central hydrophobic core.

A hydrogen bond acceptor feature.

A positively ionizable feature that fits into the S1 specificity pocket of thrombin. doi.orgashpublications.org

This understanding has been instrumental in ligand-based design, where new molecules are conceived and synthesized based on their ability to match the established pharmacophore model. This approach led to the successful design of two novel compounds with predicted high activity, which was later confirmed by in vitro biological evaluation, validating the effectiveness of the molecular models for developing potent thrombin inhibitors. nih.gov

Influence of Substituent Effects on Thrombin Inhibition

The specific chemical groups (substituents) at various positions on the dabigatran scaffold have a profound impact on its ability to inhibit thrombin. SAR studies have systematically explored these effects:

Benzamidine (B55565) Moiety : The positively charged benzamidine group is a critical component, forming a salt bridge with the carboxylate side chain of the Asp189 residue in the S1 pocket of thrombin. ashpublications.org This interaction acts as an anchor, and its presence is a cornerstone of dabigatran's high-affinity binding. ashpublications.org

Hydrophobic Pockets : The n-hexyl group of the etexilate prodrug is designed to occupy a hydrophobic pocket, but within the active dabigatran molecule, other hydrophobic interactions are key. The benzimidazole (B57391) ring, for instance, engages in π-π stacking interactions with the Trp60D residue of thrombin. doi.org

Substitutions on the Pyridine (B92270) Ring : Modifications to the pyridine ring have been shown to influence activity. Introducing aryl substituents on the pyridine ring can increase hydrophobicity, which may be favorable for activity. doi.org

N-Alkyl Groups : The addition of an N-ethyl group to the benzimidazole core was explored in a series of derivatives. doi.org This modification occupies the P-pocket of the enzyme, and its size and nature can modulate binding affinity. One derivative from this series, compound 9p, exhibited slightly better inhibitory activity than dabigatran itself. doi.org

Table 2: Key Structural Features and Their Role in Thrombin Inhibition

Compound ComponentKey Interaction/RoleReference
Benzamidine GroupForms salt bridge with Asp189 in the S1 pocket ashpublications.org
Benzimidazole Ringπ-π stacking with Trp60D doi.org
Pyridine RingOccupies D-pocket; substitutions affect hydrophobicity doi.org
N-Alkyl GroupsOccupy P-pocket; influence binding affinity doi.org

Conformational Analysis and Molecular Flexibility

The three-dimensional shape (conformation) and flexibility of dabigatran are crucial for its ability to bind effectively to the rigid active site of thrombin. The initial design of this class of inhibitors was spurred by X-ray crystal structures of earlier inhibitors bound to thrombin, which revealed the ideal conformation for an inhibitor within the active site cleft. nih.gov

Chemical Stability and Degradation Pathways of Dabigatran Etexilate Propanoate

Hydrolytic Degradation Mechanisms

Hydrolysis is the most significant degradation pathway for dabigatran (B194492) etexilate. The molecule's stability is markedly affected by the presence of moisture, leading to considerable hydrolytic degradation in aqueous solutions. europa.eu Studies have investigated both non-enzymatic and enzymatic hydrolysis mechanisms.

Forced degradation studies demonstrate that dabigatran etexilate is highly susceptible to both acidic and basic hydrolysis, with the degradation being particularly rapid and extensive under alkaline conditions. rjptonline.org In acidic conditions (0.1 N HCl), a 19% loss of the compound was observed after 12 hours. rjptonline.org In contrast, basic conditions (0.1 N NaOH) led to a 96% loss in just 2 hours, highlighting its significant instability in alkaline environments. rjptonline.org

The primary hydrolytic degradation pathways involve the cleavage of the ester groups. rsc.org Under these stress conditions, observed reactions include O-dealkylation and the formation of benzimidic acid derivatives. rsc.orgresearchgate.net In total, up to seven degradation products have been detected following acid and base hydrolysis. rjptonline.org

Table 1: Summary of Dabigatran Etexilate Degradation under Hydrolytic Stress

Stress ConditionDuration% Degradation
Acid Hydrolysis (0.1 N HCl)12 hours19%
Base Hydrolysis (0.1 N NaOH)2 hours96%

This table is based on data from forced degradation studies. rjptonline.org

Dabigatran etexilate is a double prodrug designed to be sequentially hydrolyzed by carboxylesterases to release the active dabigatran. nih.govnih.gov In vitro studies using human recombinant carboxylesterase enzymes have identified two distinct and sequential hydrolytic steps mediated by two different enzymes: CES1 and CES2. nih.govresearchgate.net

The carbamate ester of dabigatran etexilate is exclusively hydrolyzed by intestinal carboxylesterase 2 (CES2) to form the intermediate metabolite M2 (BIBR 951). nih.govresearchgate.net Subsequently, the ethyl ester of this M2 intermediate is hydrolyzed by hepatic carboxylesterase 1 (CES1) to form the active drug, dabigatran. nih.govnih.gov An alternative, though less predominant, pathway involves the initial hydrolysis of the ethyl ester by CES1 to form the intermediate M1 (BIBR 1087), which is then hydrolyzed by CES2 to dabigatran. nih.govnih.govresearchgate.net This sequential hydrolysis ensures the efficient conversion of the prodrug to its active form following oral administration. nih.gov

Table 2: Kinetic Parameters for In Vitro Enzymatic Hydrolysis of Dabigatran Etexilate

EnzymeHydrolyzed GroupProductKm (μM)Vmax (pmol/min/mg protein)
CES1Ethyl EsterM124.9 ± 2.9676 ± 26
CES2Carbamate EsterM25.5 ± 0.871.1 ± 2.4

This table presents the kinetic parameters for the hydrolysis of dabigatran etexilate by human recombinant carboxylesterase enzymes. nih.gov

Photolytic and Oxidative Degradation Mechanisms

Compared to its susceptibility to hydrolysis, dabigatran etexilate is significantly more stable under photolytic and oxidative stress. rsc.orgresearchgate.net When subjected to photolytic stress involving UV light (200 W h/m²) and visible light (1.2 million lux hours) for 48 hours, a degradation of 15% was observed. rjptonline.org Oxidative degradation, tested using 3% hydrogen peroxide (H₂O₂) for 72 hours, resulted in a 19% loss of the parent compound. rjptonline.org While degradation is less extensive under these conditions, N-dealkylation has been identified as a potential reaction pathway. rsc.orgresearchgate.net One specific oxidative degradation product, referred to as Impurity F, has been noted in studies. derpharmachemica.com

Thermal Degradation Profiles

Thermal stress also induces the degradation of dabigatran etexilate, though to a lesser extent than hydrolysis. One study performed at 105°C for 7 days reported a 3% loss of the compound. rjptonline.org Another study, which subjected a solution of the drug to 60°C for 4 hours, observed significant degradation and the formation of two major degradation products. scielo.brscienceopen.com

The kinetics of thermal degradation at 60°C were found to follow a first-order process. scielo.brscienceopen.com This indicates that the rate of degradation is directly proportional to the concentration of dabigatran etexilate. scielo.br

Table 3: First-Order Thermal Degradation Kinetics of Dabigatran Etexilate at 60°C

Kinetic ParameterValue
Rate Constant (k)0.0028 min⁻¹
t₉₀ (Time for 10% degradation)37.49 min

This table shows the kinetic parameters calculated from the thermal degradation of a dabigatran etexilate solution. scielo.br

Identification and Characterization of Degradation Products

The identification of degradation products is a critical component of stability studies. scielo.br Across various stress conditions (hydrolytic, oxidative, photolytic, and thermal), up to eleven different degradation products have been detected and separated using liquid chromatography. rsc.orgrjptonline.org

Advanced analytical techniques are employed to identify and structurally characterize the degradation products formed under stress conditions. The combination of liquid chromatography with mass spectrometry (LC-MS) is a primary tool for this purpose. scielo.brscienceopen.com High-Resolution Mass Spectrometry (HRMS), often in a multistage mode (HR-MSⁿ), allows for the determination of elemental compositions and the study of fragmentation patterns, which are essential for proposing chemical structures. rsc.orgresearchgate.net

For instance, in a thermal degradation study, two major products, DP-01 and DP-02, were characterized using Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS). scielo.br

DP-01 (m/z 500.2) was identified as a carbamimidoylphenyl derivative, formed by the cleavage of a carbamate group. scielo.br

DP-02 (m/z 264.1) was characterized as (E)-hexyl(amino(4-aminophenyl)methylene)carbamate, resulting from the thermochemical cleavage of a phenyl aminomethyl benzimidazolyl linkage. scielo.br

For definitive structural confirmation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. conicet.gov.arnih.gov After isolation of degradation products by methods like semi-preparative HPLC, ¹H NMR and ¹³C NMR spectroscopy, along with Fourier-Transform Infrared Spectroscopy (FT-IR), can provide detailed structural information to unequivocally elucidate the structures of the degradation products. rjptonline.org

Mechanistic Postulation of Degradation Transformations

The chemical stability of Dabigatran Etexilate Propanoate is intrinsically linked to its molecular structure, which features several functional groups susceptible to degradation under various conditions. While specific studies on this compound are not extensively available, a robust understanding of its degradation can be extrapolated from the well-documented stability studies of its parent compound, Dabigatran Etexilate. The primary degradation pathways anticipated for this compound include hydrolysis, oxidation, and to a lesser extent, photolysis.

The degradation of this compound is primarily initiated at its ester and carbamate moieties, which are susceptible to cleavage. The benzimidazole (B57391) core and the secondary amine linkage also represent potential sites for degradative transformations.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for this compound, given the presence of multiple ester linkages. The molecule can undergo hydrolysis under both acidic and alkaline conditions, leading to the cleavage of the ethyl propanoate and the hexyloxycarbonyl groups.

Under acidic conditions, the hydrolysis is likely to be initiated by the protonation of the carbonyl oxygen of the ester groups, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The ethyl ester and the carbamate ester are both prone to this hydrolytic cleavage. nih.gov

In alkaline environments, the degradation is facilitated by the nucleophilic attack of hydroxide ions on the carbonyl carbons of the ester and carbamate functionalities. This process is generally faster and more extensive compared to acid-catalyzed hydrolysis. rjptonline.org The hydrolysis of the ethyl ester of the beta-alanine moiety and the hexyl ester of the carbamate group are key degradation reactions. nih.gov

Forced degradation studies on the parent compound, Dabigatran Etexilate, have identified several hydrolytic degradation products. These studies reveal that the ester linkages are the most labile parts of the molecule. rjptonline.orgtandfonline.com O-dealkylation and the formation of benzimidic acid derivatives have also been observed under hydrolytic stress. rsc.org

Oxidative Degradation

Oxidative conditions can also lead to the degradation of this compound. The benzimidazole ring and the secondary amine are potential sites for oxidation. The nitrogen atoms in the benzimidazole ring and the pyridine (B92270) ring, as well as the secondary amine linking the benzamidine (B55565) group, are susceptible to oxidation. rsc.org

Studies on Dabigatran Etexilate have shown that it is susceptible to oxidative stress, although to a lesser extent than hydrolysis. rsc.orgeurasianjournals.com The formation of N-oxides and other oxidation products has been reported. The C-NH2 bond in the amidine group is also sensitive to oxidation and can be converted to a C=O group. rjptonline.org

Photolytic and Thermal Degradation

Exposure to light and heat can also induce degradation of this compound. Photodegradation may involve the absorption of UV radiation by the aromatic rings in the molecule, leading to the formation of excited states that can undergo various reactions, including cleavage of chemical bonds. While Dabigatran Etexilate has been shown to be less susceptible to photolysis compared to hydrolysis, some degradation does occur. rsc.orgeurasianjournals.com

Thermal stress can accelerate hydrolytic and oxidative degradation processes. Forced degradation studies at elevated temperatures have shown the formation of several degradation products, indicating that the molecule has limited thermal stability. scielo.brscienceopen.com Thermal degradation can lead to the cleavage of the carbamate and the phenyl aminomethyl benzimidazolyl linkage. scielo.br

The following table summarizes the potential degradation products of this compound based on the known degradation pathways of Dabigatran Etexilate.

Degradation PathwayPotential Degradation Products
Hydrolysis (Acidic/Alkaline) Dabigatran, 3-(2-((4-(N'-(hexyloxycarbonyl) carbamimidoyl) phenylamino)methyl)-1-methyl-N-(pyridin-2- yl)-1H-benzo[d]imidazole-5-carboxamido) propanoic acid, 2-((4-carbamimidoylphenyl amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid, (Z)-2-((4-(N'-(hexyloxycarbonyl) carbamimidoyl) phenylamino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid
Oxidation N-oxides of the benzimidazole and pyridine rings, products of N-dealkylation
Thermal Degradation Ethyl 3-(2(((4-carbamimidoylphenyl)amino)methyl-N-(pyridine-2-yl)-1H-benzol[d]imidazole-5-carboxamide) propanoate, (E)-hexyl(amino(4-aminophenyl)methylene)carbamate

A detailed mechanistic view suggests that the degradation transformations proceed through several key steps. For instance, the hydrolytic cleavage of the ester groups likely involves the formation of a tetrahedral intermediate, which then collapses to yield the carboxylic acid and the corresponding alcohol. The degradation of the carbamate moiety follows a similar mechanism.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Compound and Metabolite Separation

Chromatographic techniques are fundamental to the analysis of dabigatran (B194492) etexilate propanoate, enabling the separation of the parent compound from its metabolites, impurities, and degradation products. scilit.comactascientific.com The choice of technique often depends on the specific requirements of the analysis, such as the complexity of the sample matrix and the desired level of sensitivity and resolution.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of dabigatran etexilate propanoate. wjpmr.com Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode, utilizing a non-polar stationary phase and a polar mobile phase. wjpmr.comijbpr.net This technique has been successfully applied for the determination of dabigatran etexilate in bulk drug and pharmaceutical dosage forms. wjpmr.com

Several HPLC methods have been developed and validated for the estimation of dabigatran etexilate and its related substances. ijbpr.netrjptonline.org These methods often employ a C18 column and a gradient elution program with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (typically acetonitrile). actascientific.comscirp.org Detection is commonly achieved using a UV-VIS detector, with maximum absorbance often observed around 225 nm or 310 nm. actascientific.comwjpmr.com

Forced degradation studies, as per the International Council for Harmonisation (ICH) guidelines, have been conducted using HPLC to establish the stability-indicating nature of the analytical methods. ijbpr.netrjptonline.org These studies involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress to identify potential degradation products. rjptonline.orgrsc.org

A typical RP-HPLC method for the analysis of dabigatran etexilate might involve the following parameters:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile (B52724) and water with 0.1% formic acid
Flow Rate 0.3 mL/min
Detection UV at 225 nm
Column Temperature 30°C
Retention Time Approximately 8.984 min
This table is based on data from a study by Arous and Al-Mardini (2019). actascientific.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution due to the use of smaller particle size columns (typically <2 µm). While specific UPLC methods for "this compound" are less explicitly detailed in the provided search results, the principles and advantages of UPLC are well-established for pharmaceutical analysis. UPLC-MS/MS methods have been reported for the quantification of dabigatran etexilate in human plasma, highlighting the technique's sensitivity and suitability for bioanalytical applications. actascientific.com The enhanced efficiency of UPLC allows for more rapid assessment of drug purity and stability, which is critical in quality control and research environments.

Gas Chromatography (GC)

The direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its high molecular weight and low volatility. drugbank.com However, GC can be employed for the analysis of specific, more volatile derivatives or for the quantification of residual solvents and certain impurities that may be present in the drug substance. For instance, a GC method has been developed for the quantification of trace levels of hexyl methane (B114726) sulfonate, a potential genotoxic impurity, in dabigatran etexilate mesylate. researchgate.net This method utilizes a capillary column and an on-column injection technique. researchgate.net The applicability of GC is therefore limited to specific analytical problems where the analyte is either volatile or can be readily derivatized to a volatile compound.

Spectrometric Methods for Structural Elucidation and Quantification

Spectrometric methods are indispensable for the structural elucidation and quantification of this compound and its related compounds. These techniques provide detailed information about the molecular structure and are often coupled with chromatographic methods for comprehensive analysis.

Mass Spectrometry (MS, MS/MS, HRMS)

Mass Spectrometry (MS) is a powerful tool for the analysis of this compound. When coupled with liquid chromatography (LC-MS), it allows for the sensitive and selective detection and identification of the parent drug, its metabolites, and degradation products. actascientific.comrjptonline.org Electrospray ionization (ESI) is a commonly used ionization technique for this compound. actascientific.com

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting product ions. This technique is crucial for identifying unknown impurities and degradation products. rsc.org High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, enabling the determination of elemental compositions and further confirming the identity of compounds. rsc.orgresearchgate.net

LC-MS/MS methods have been developed for the simultaneous quantification of dabigatran etexilate and its active metabolites in human plasma. nih.gov These methods are highly sensitive and specific, making them suitable for pharmacokinetic studies. nih.govsigmaaldrich.com

The following table summarizes the mass spectrometric data for dabigatran etexilate and some of its related compounds:

CompoundIonization Mode[M+H]⁺ (m/z)
Dabigatran EtexilateESI+628.3
DabigatranESI+472.3
Dabigatran AcylglucuronideESI+648.382
This table is compiled from data found in various sources. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the definitive structural elucidation of this compound and its related substances. acs.org Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the chemical environment of the atoms within the molecule.

¹H NMR spectra of dabigatran etexilate show characteristic signals for the aromatic protons, the methylene (B1212753) and methine protons of the ethyl and hexyl chains, and the protons of the benzimidazole (B57391) and pyridine (B92270) rings. acs.orgchemicalbook.com Similarly, ¹³C NMR spectra provide information on the carbon skeleton of the molecule. acs.org

NMR spectroscopy has been instrumental in characterizing degradation products of dabigatran etexilate, which were isolated using techniques like semi-preparative HPLC. rjptonline.org The structural information obtained from NMR, in conjunction with MS data, allows for the unambiguous identification of these compounds. scirp.orgresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for the identification and structural analysis of this compound by providing information about the functional groups present in the molecule. The FT-IR spectrum of Dabigatran Etexilate reveals characteristic absorption bands that correspond to its distinct chemical moieties. researchgate.net Although specific data for the propanoate ester derivative is not extensively detailed in the provided search results, the fundamental spectroscopic characteristics would be similar to the etexilate form, with expected variations in the fingerprint region due to the change in the ester group. The analysis of these spectra is a critical component of quality control, ensuring the identity and purity of the bulk drug substance.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative analytical technique widely used for the determination of Dabigatran Etexilate in bulk and pharmaceutical dosage forms. The molecule exhibits characteristic absorbance maxima in the UV region, which can be utilized for its quantification.

Studies have shown that Dabigatran Etexilate Mesylate displays a maximum absorbance (λmax) at various wavelengths depending on the solvent used. For instance, in methanol, a λmax of 226 nm has been reported. ijpar.com Another study using acetonitrile as the solvent identified an absorbance maximum at 313 nm. pharmasm.com A simple, accurate, and cost-effective UV-Vis spectrophotometric method has been developed for the estimation of Dabigatran Etexilate, with linearity observed in the concentration range of 3-15 µg/ml. pharmasm.com The limit of detection (LOD) and limit of quantification (LOQ) have been determined to be as low as 0.100 µg/ml and 0.303 µg/ml, respectively, demonstrating the sensitivity of the method. pharmasm.com

A spectrophotometric method has also been developed using 1,2-napthoquinone-4-sulfonate (NQS) as a derivatizing reagent, which allows for the determination of Dabigatran Etexilate Mesylate in the visible region. ijprajournal.com This method demonstrated good linearity with a correlation coefficient of 0.999 and has been successfully applied to the assay of capsule dosage forms. ijprajournal.com

Analytical ParameterUV-Vis Spectrophotometry (in Acetonitrile)UV-Vis Spectrophotometry (in Methanol)
λmax 313 nm pharmasm.com226 nm ijpar.com
Linearity Range 3-15 µg/ml pharmasm.com2-10 µg/ml ijpar.com
Correlation Coefficient (R²) 0.999 pharmasm.com0.999 ijpar.com
Limit of Detection (LOD) 0.100 µg/ml pharmasm.com0.199 µg/ml ijpar.com
Limit of Quantification (LOQ) 0.303 µg/ml pharmasm.com0.66 µg/ml ijpar.com

Bioanalytical Methods for in vitro and Pre-clinical Sample Analysis

The evaluation of a prodrug like this compound heavily relies on robust bioanalytical methods to understand its conversion to the active form and its distribution in biological systems.

Assays for Prodrug Activation in Enzyme Systems

Dabigatran Etexilate is a double prodrug that is rapidly converted to its active form, dabigatran, by esterases in the plasma and liver. ijprajournal.comresearchgate.net In vitro studies are essential to characterize this activation process. These assays typically involve incubating Dabigatran Etexilate with specific enzyme systems, such as human liver microsomes or purified carboxylesterases, and monitoring the formation of the active dabigatran over time. The rate and extent of this conversion are critical pharmacokinetic parameters. researchgate.net

Quantification in Biological Matrices (e.g., plasma, tissue homogenates from in vitro or animal studies)

Sensitive and specific bioanalytical methods are required to quantify Dabigatran Etexilate and its active metabolite, dabigatran, in complex biological matrices like plasma and tissue homogenates. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. researchgate.netsci-hub.ru

A validated LC-MS/MS method has been developed for the quantitative analysis of dabigatran in human plasma, with a linear range of 1.016-304.025 ng/mL. researchgate.net This method utilizes a solid-phase extraction procedure for sample cleanup and demonstrates good stability under various storage conditions. researchgate.net Another LC-MS/MS method has been established for the simultaneous determination of dabigatran etexilate, dabigatran, and its acylglucuronide metabolites in human plasma, showcasing the versatility of this technique. researchgate.net The lower limit of quantification (LLOQ) for dabigatran etexilate in one study was reported to be sensitive enough to detect plasma concentrations up to 8 hours after oral administration. sci-hub.ru

AnalyteMatrixMethodLinearity RangeLLOQ
Dabigatran Human PlasmaLC-MS/MS1.016-304.025 ng/mL researchgate.net1.016 ng/mL researchgate.net
Dabigatran Human PlasmaLC-MS/MS2-500 µg/L researchgate.net2 µg/L researchgate.net
Dabigatran Etexilate Human PlasmaLC-MS/MS-- sci-hub.ru

Impurity Profiling and Process-Related Contaminants

The identification and control of impurities are critical aspects of pharmaceutical development to ensure the safety and efficacy of the final drug product. Impurity profiling of Dabigatran Etexilate involves the detection, identification, and quantification of various organic and inorganic impurities that may be introduced during the manufacturing process. humanjournals.com

Several process-related impurities of Dabigatran Etexilate have been identified and characterized. These can arise from starting materials, by-products of the synthesis, or degradation products. acs.orgtandfonline.com High-performance liquid chromatography (HPLC) is the primary technique used for monitoring these impurities. humanjournals.comacs.org

Some of the identified impurities include:

Dabigatran dimer and dabigatran n-propyl ester : These are process-related impurities that can affect the quality of the drug substance. tandfonline.com

Homologous series of dabigatran etexilate methyl and isopropyl esters : These impurities are believed to originate from related impurities in the starting materials. acs.org

Other impurities (A, B, C, D, E, F, G) : These have been identified and their formation pathways studied. acs.orgpharmaffiliates.comderpharmachemica.com Strategies such as recrystallization have been developed to minimize their levels in the final product. acs.org For instance, ethyl acetate (B1210297) has been found to be an effective solvent for the recrystallization process to remove impurities A and B. acs.org

The structures of these impurities are often elucidated using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.org Regulatory agencies like the ICH provide guidelines for the qualification of these impurities. europa.eu

Impurity Name/CodePotential Origin
Dabigatran dimer Process-related, formed during amidine synthesis. tandfonline.com
Dabigatran n-propyl ester Process-related. tandfonline.com
Impurity A (methyl ester) Related impurity in starting material. acs.org
Impurity B (isopropyl ester) Related impurity in starting material. acs.org
Impurity C By-product from reaction with n-hexyl chloroformate. acs.org
Impurity D, E, F, G Impurities in n-hexyl chloroformate. acs.org
Deshexyl compound Degradation product. humanjournals.com
Nitro phenol By-product in an alternative synthesis route. acs.org

Computational Chemistry and Molecular Modeling Studies

Ligand-Protein Docking Simulations (Dabigatran with Thrombin and other relevant proteins)

Ligand-protein docking simulations are computational techniques used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. These simulations are crucial for understanding the binding mode of dabigatran (B194492) to its primary target, thrombin.

Binding Affinity Prediction and Interaction Analysis

Molecular docking studies have been extensively employed to predict the binding affinity and analyze the interactions between dabigatran and thrombin. nih.govdrugbank.com These studies have consistently shown that dabigatran binds to the active site of thrombin, a key enzyme in the coagulation cascade. nih.gov The binding is characterized by a network of interactions, including hydrogen bonds and hydrophobic interactions, which contribute to its high affinity and potent inhibitory activity. ashpublications.org

Key interactions identified through docking simulations include:

Salt Bridge Formation: A crucial salt bridge is formed between the positively charged benzamidine (B55565) moiety of dabigatran and the negatively charged Asp189 in the S1 pocket of thrombin. ashpublications.org

Hydrogen Bonding: The amidine group of dabigatran forms additional hydrogen bonds with the backbone carbonyl oxygen of Gly219 and a water molecule. ashpublications.org

π-Stacking Interactions: The benzimidazole (B57391) moiety of dabigatran engages in parallel displaced π-stacking with Trp60D in the S2-pocket of thrombin. ashpublications.org The pyridine (B92270) ring of dabigatran also exhibits a T-shaped π-interaction with Trp215 in the S4-pocket. ashpublications.org

These interactions collectively anchor dabigatran within the active site of thrombin, effectively blocking its catalytic function and preventing the conversion of fibrinogen to fibrin (B1330869), a critical step in blood clot formation. fda.govnih.gov The experimental results from fluorescence and UV-Vis spectroscopic methods have shown consistency with the theoretical results obtained from molecular docking. nih.gov

Table 1: Key Molecular Interactions between Dabigatran and Thrombin from Docking Simulations
Dabigatran MoietyThrombin Residue/PocketInteraction TypeReference
BenzamidineAsp189 (S1 Pocket)Salt Bridge ashpublications.org
AmidineGly219Hydrogen Bond ashpublications.org
BenzimidazoleTrp60D (S2 Pocket)π-Stacking ashpublications.org
Pyridine RingTrp215 (S4 Pocket)T-shaped π-Interaction ashpublications.org

Conformational Changes Induced by Binding

The binding of dabigatran to thrombin induces conformational changes in the protein. Molecular dynamics simulations of both dabigatran-bound and unbound thrombin have revealed that the binding of the inhibitor can lead to a more compact structure of the thrombin active site. researchgate.net Conversely, studies on thrombin variants have shown that modifications in the S4 subsite can lead to a larger inhibitor binding pocket, resulting in reduced inhibitor binding. researchgate.net

A comparison of the crystal structures of dabigatran bound to thrombin and to its specific antidote, idarucizumab (aDabi-Fab), reveals that dabigatran adopts distinct bound conformations in each protein. ashpublications.org While the benzimidazole, carboxamide, and carboxylate groups are similarly positioned, the benzamidine moiety is twisted by 66 degrees due to differences in torsion angles. ashpublications.org In the antidote, the binding of dabigatran induces a concerted movement of the complementarity-determining regions (CDRs), which opens up the binding site. ashpublications.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, offering insights into its stability, flexibility, and the influence of the surrounding solvent environment over time. mdpi.com

Protein-Ligand Complex Stability and Dynamics

MD simulations have been utilized to assess the stability and dynamics of the dabigatran-thrombin complex. researchgate.net These simulations have confirmed the stability of the interactions observed in docking studies and have provided further details on the dynamic nature of the complex. Studies have shown that the complex remains stable over the course of the simulation, with the key interactions being maintained. researchgate.net

Furthermore, MD simulations have been instrumental in studying the effects of mutations on thrombin's sensitivity to dabigatran. For instance, simulations of modified thrombin variants with alterations in the S4 subsite indicated a larger inhibitor binding pocket and reduced inhibitor binding, which correlated with experimental findings of reduced sensitivity to dabigatran. researchgate.net

Solvent Effects on Molecular Interactions

The solvent environment plays a critical role in molecular recognition and binding. Molecular simulations have been used to investigate the influence of solvent on the interaction between dabigatran and thrombin. researchgate.net The solvation free energy, which represents the energy change when a solute is transferred from a vacuum to a solvent, has been shown to correlate with the experimental solubility of dabigatran etexilate mesylate in various solvents. researchgate.net This indicates that the solvent has a significant impact on the thermodynamics of dabigatran's interactions. The dissolution process of dabigatran etexilate mesylate has been found to be endothermic and entropy-driven. researchgate.net

De Novo Drug Design Approaches based on the Dabigatran Scaffold

De novo drug design aims to generate novel molecular structures with desired pharmacological properties. frontiersin.org The dabigatran scaffold has served as a foundation for the design of new thrombin inhibitors.

By analyzing the structure-activity relationships of dabigatran and its analogues, researchers have identified key structural features required for potent thrombin inhibition. drugbank.comnih.gov This knowledge has been used to design and synthesize novel compounds with improved properties. For example, three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been developed to guide the design of new dabigatran analogues. drugbank.comnih.gov These models have highlighted the importance of steric, hydrophobic, and electrostatic fields for inhibitory activity. drugbank.comnih.gov

Prediction of Metabolic Pathways and Products via Computational Tools

Computational methods are integral to modern drug discovery and development, offering predictive insights into the metabolic fate of new chemical entities. These in silico tools, which include a range of software and algorithms, are employed to forecast the metabolic pathways and resultant products of a compound within the body. General approaches for metabolic prediction can be broadly categorized into expert systems, which are knowledge-based and rely on established biotransformation rules, and machine learning models, which learn from extensive datasets of known metabolic reactions.

Commonly used computational tools for predicting metabolism include software that identifies potential sites of metabolism (SOMs) on a molecule that are susceptible to enzymatic action, primarily by cytochrome P450 (CYP) enzymes. These predictions are often based on factors such as the reactivity of specific atoms, their accessibility to the enzyme's active site, and knowledge of the enzyme's substrate specificity.

Despite the availability of these sophisticated predictive tools, a thorough search of the scientific literature and computational databases reveals a significant gap in the specific application of these methods to Dabigatran Etexilate Propanoate. At present, there are no publicly available studies that detail the use of computational tools to predict the metabolic pathways or metabolic products of this particular compound. Therefore, specific data on its predicted metabolites, the enzymes involved in its biotransformation, or the likelihood of various metabolic routes remains uncharacterized through computational means.

Interactive Data Table: Predicted Metabolic Pathways of this compound

No published data is available for the predicted metabolic pathways of this compound.

Predicted PathwayPredicted MetabolitesComputational Tool UsedReference
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Interactive Data Table: Computationally Predicted Metabolites of this compound

No published data is available for the computationally predicted metabolites of this compound.

Metabolite StructureProposed BiotransformationConfidence Score
Data Not AvailableData Not AvailableData Not Available

Future Directions in Chemical Research of Dabigatran Etexilate Propanoate

Development of Novel Analogues with Enhanced Physicochemical Properties

The development of novel analogues of dabigatran (B194492) etexilate is a primary focus of future research, aiming to enhance its physicochemical properties, such as solubility, bioavailability, and metabolic stability, while maintaining or improving its antithrombotic efficacy. Researchers are exploring modifications to the core structure of dabigatran to achieve these goals.

One approach involves the application of bioisosteric replacement and scaffold hopping principles. nih.gov For instance, the benzamidine (B55565) moiety of dabigatran, which is crucial for its interaction with thrombin, has been replaced with tricyclic fused scaffolds. nih.gov This has led to the design and synthesis of dabigatran mimics that have shown potent direct thrombin inhibition. nih.gov Further derivatization of these mimics into ester and carbamate prodrugs has yielded compounds with excellent inhibitory effects on thrombin-induced platelet aggregation. nih.govresearchgate.net

Another strategy focuses on creating derivatives with dual functionality. For example, compounds have been developed that contain a cleavable moiety with anti-platelet activity, in addition to the thrombin inhibition of the parent molecule. nih.gov Some of these novel analogues have demonstrated superior anticoagulant efficacy in preclinical models compared to dabigatran etexilate, with a potentially lower risk of bleeding. nih.govresearchgate.net

Recent research has also explored the synthesis of dabigatran derivatives with potential applications beyond anticoagulation, such as in the treatment of hepatocellular carcinoma, where thrombin is implicated in tumor progression. nih.gov These studies have yielded derivatives with thrombin-inhibitory activity comparable to or slightly better than dabigatran itself. nih.gov The prodrugs of these derivatives have shown promising results in cellular and animal models of cancer. nih.gov

Analogue/DerivativeModification StrategyObserved EnhancementReference
Tricyclic Fused Scaffold Mimics (I-1, II-1)Replacement of benzamidine moietyPotent direct thrombin inhibitors nih.gov
Ester and Carbamate Derivatives (I-4a, I-4b, II-2a, II-2b)Prodrug derivatization of mimicsExcellent inhibition of thrombin-induced platelet aggregation nih.govresearchgate.net
Analogues with Anti-platelet Moiety (I-9, II-4)Incorporation of a cleavable moiety with anti-platelet activityBest anticoagulant efficacy in rat venous thrombosis model nih.gov
Derivative AX-2Molecular docking-based design for anti-cancer activitySlightly better thrombin-inhibitory activity than dabigatran nih.gov

Advanced Spectroscopic Techniques for Real-time Interaction Monitoring

Future research will increasingly rely on advanced spectroscopic techniques to monitor the real-time interactions of dabigatran etexilate propanoate and its analogues with their biological targets. These methods can provide valuable insights into the kinetics and dynamics of drug-protein binding, which is crucial for understanding the mechanism of action and for the design of improved inhibitors.

Techniques such as UV-visible spectroscopy are being developed for the quantification of dabigatran etexilate in biological matrices like human plasma. biotech-asia.org Novel chromogenic methods, for example, involve the formation of a colored complex that can be accurately measured, providing a sensitive and precise way to determine drug concentrations. biotech-asia.org

While current methods are effective for quantification, the future lies in the application of techniques that can monitor the binding event itself in real-time. Surface Plasmon Resonance (SPR) is a powerful tool for studying the interactions between small molecules and proteins without the need for labeling. nih.gov This technique can provide detailed kinetic data, including association and dissociation rate constants, which are critical for lead optimization.

The integration of spectroscopic methods with coagulation assays will also be important. nih.gov For instance, monitoring changes in thrombin generation or clotting time in the presence of dabigatran can provide a functional readout of its activity. nih.gov Future research will likely focus on developing high-throughput spectroscopic assays that can be used to screen libraries of novel analogues for their ability to inhibit thrombin in real-time.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

ML models can also be used to predict the pharmacokinetic and toxicological properties of new compounds, a process known as ADMET (absorption, distribution, metabolism, excretion, and toxicity) modeling. nih.gov This can help to identify potential liabilities early in the drug discovery process, reducing the time and cost associated with preclinical development. The integration of AI and ML into the drug design pipeline is expected to significantly increase the success rate of identifying high-quality clinical candidates. nih.govbohrium.com

Exploring Novel Degradation Stabilization Strategies

Dabigatran etexilate is susceptible to degradation, primarily through hydrolysis of its ester and carbamate groups. rsc.orgresearchgate.net Future research will focus on developing novel strategies to stabilize the molecule and extend its shelf-life. Understanding the degradation pathways is the first step in this process. Studies have shown that dabigatran etexilate degrades under hydrolytic (both acidic and alkaline), oxidative, photolytic, and thermal stress conditions. rsc.orgresearchgate.net

One approach to stabilization is the modification of the labile functional groups to make them less susceptible to hydrolysis. This could involve the introduction of steric hindrance around the ester or the replacement of the ester with a more stable bioisostere. However, any such modifications must be carefully designed to ensure that the prodrug can still be efficiently converted to the active dabigatran form in the body.

Another strategy is the development of novel formulations that protect the drug from degradation. This could include the use of protective packaging, such as multi-layer blister packs that provide a barrier to moisture and light. nih.gov Research has shown that the stability of dabigatran etexilate capsules is maintained for extended periods when stored in appropriate packaging. nih.gov

The development of co-crystals or amorphous solid dispersions are other potential avenues for improving the stability of this compound. These formulation strategies can alter the solid-state properties of the drug, potentially leading to improved stability and dissolution characteristics.

Degradation ConditionObserved Degradation PathwayReference
Hydrolytic (Acidic and Alkaline)O-dealkylation, formation of benzimidic acid derivatives rsc.org
Oxidative and PhotolyticN-dealkylation (less susceptible than hydrolysis) rsc.org
ThermalFormation of DP-01 and DP-02 degradation products scielo.br

Mechanistic Studies of Non-Target Interactions

While dabigatran is a selective inhibitor of thrombin, it is important to understand its potential interactions with other biological molecules, as these can lead to off-target effects and drug-drug interactions. nih.govnih.gov Future research will focus on detailed mechanistic studies of these non-target interactions.

Dabigatran etexilate is a substrate for the P-glycoprotein (P-gp) efflux transporter. nih.govnih.gov Co-administration with drugs that inhibit P-gp can lead to increased plasma concentrations of dabigatran and an elevated risk of bleeding. nih.gov Mechanistic studies are needed to fully understand the structural basis of this interaction and to identify which other drugs are likely to cause this effect.

While dabigatran and its prodrug are not significantly metabolized by the cytochrome P450 system, the potential for interactions with other drug-metabolizing enzymes and transporters should be thoroughly investigated for any new analogues. nih.govresearchgate.net In vitro studies using recombinant enzymes and cell-based transporter assays can be used to screen for potential interactions early in the development process.

Furthermore, understanding the molecular mechanisms of any observed off-target effects is crucial for designing safer drugs. For example, if an analogue is found to interact with another protease, structural studies can be undertaken to understand the basis of this cross-reactivity and to guide the design of more selective compounds.

Q & A

Basic Research Questions

Q. What experimental designs are most robust for comparing dabigatran etexilate’s efficacy and safety against warfarin in atrial fibrillation patients?

  • Methodological Answer : The RE-LY trial (Randomized Evaluation of Long-Term Anticoagulation Therapy) provides a model for noninferiority trials. This double-blind, multicenter study randomized 18,113 patients to receive dabigatran (110 mg or 150 mg twice daily) or adjusted-dose warfarin. Key design elements included stratification by stroke risk factors (e.g., CHADS₂ score), blinded outcome adjudication, and predefined safety endpoints (major bleeding, hemorrhagic stroke). Statistical analysis used relative risk (RR) with 95% confidence intervals and superiority/noninferiority thresholds (P<0.001). Researchers should replicate this framework but incorporate updated renal function monitoring protocols, as suboptimal adherence was observed in real-world settings .

Q. How can researchers optimize HPLC methods for quantifying dabigatran etexilate and its degradation products in capsule formulations?

  • Methodological Answer : A Quality by Design (QbD) approach is recommended. Use a gradient HPLC system with an Inertsil ODS-3V column (150 mm × 4.6 mm, 5 μm), ammonium formate buffer (mobile phase A), and acetonitrile (mobile phase B). Employ Full Factorial Design and Face-Centered Central Composite Design to optimize parameters like flow rate (1.0–1.5 mL/min) and column temperature (25–40°C). Validate forced degradation studies under oxidative, acidic, and thermal conditions, and characterize impurities via LC-MS and NMR. For example, a major degradant under neutral hydrolysis was identified as ethyl 3-(pyridin-2-ylamino) propanoate .

Q. What are the critical pharmacokinetic considerations for designing studies on dabigatran etexilate’s bioavailability?

  • Methodological Answer : Dabigatran etexilate is a prodrug converted to dabigatran by carboxylesterase (CES1). Studies must account for genetic polymorphisms (e.g., CES1 rs2244613), which reduce trough concentrations by 15% per minor allele (P=1.2×10⁻⁸). Use LC-MS/MS for plasma quantification, ensuring detection limits ≤1 ng/mL. Include P-glycoprotein (P-gp) inhibitors (e.g., verapamil) in interaction studies, as dabigatran etexilate (but not its active metabolite) is a P-gp substrate. Population pharmacokinetic models should stratify by renal function (CrCl <50 mL/min requires dose adjustment) .

Advanced Research Questions

Q. How do genetic polymorphisms in CES1 and ABCB1 influence interindividual variability in dabigatran response?

  • Methodological Answer : Genome-wide association studies (GWAS) in the RE-LY cohort identified CES1 rs2244613 (minor allele frequency: 32.8%) and ABCB1 rs4148738 as key determinants. Each rs2244613 allele reduced trough concentrations by 15% (95% CI: 10–19%) and lowered bleeding risk (OR: 0.67; P=7×10⁻⁵). In contrast, ABCB1 variants affected peak concentrations but not clinical outcomes. Researchers should integrate genotyping into pharmacokinetic/pharmacodynamic (PK/PD) models and explore epistatic interactions with renal function .

Q. How can contradictory findings on dabigatran’s association with myocardial infarction (MI) be resolved?

  • Methodological Answer : A meta-analysis of 14 RCTs found a 34% increased MI risk with dabigatran vs. warfarin (OR: 1.34; 95% CI: 1.08–1.65; P=0.007). Stratification by dosage showed the 150 mg BID regimen had the highest risk (OR: 1.45; 95% CI: 1.11–1.91). To address contradictions, conduct trial-level meta-regression adjusting for baseline cardiovascular risk, concomitant antiplatelet use, and study duration. Mechanistic studies should evaluate thrombin-mediated platelet activation pathways .

Q. What methodological frameworks are effective for isolating and characterizing dabigatran etexilate impurities?

  • Methodological Answer : Use preparative HPLC coupled with high-resolution mass spectrometry (HRMS) to isolate impurities. For example, dabigatran etexilate mesylate impurity (DBG-3A amide mesylate) was characterized using IR and ¹H-NMR. Stability studies under ICH-recommended conditions (40°C/75% RH for 6 months) revealed hydrolysis-driven degradation. Deuterium-labeled analogs (e.g., [²H₆]-dabigatran) improve LC-MS quantification accuracy by correcting for matrix effects .

Q. How should renal function monitoring protocols be integrated into longitudinal studies of dabigatran-treated patients?

  • Methodological Answer : Real-world data show only 22.3% of patients undergo annual serum creatinine testing. Protocols should mandate baseline CrCl measurement and biannual monitoring for CrCl <50 mL/min. Use the Cockcroft-Gault equation for dose adjustments and avoid dabigatran in CrCl <30 mL/min. Incorporate Bayesian pharmacokinetic models to predict exposure in renal impairment subgroups .

Data Contradiction Analysis

Q. Why do bleeding risk estimates differ between randomized trials and real-world studies?

  • Methodological Answer : RCTs like RE-LY reported lower major bleeding rates with dabigatran 110 mg (2.71%/year) vs. warfarin (3.36%/year; P=0.003). However, observational studies show higher gastrointestinal bleeding risk (HR: 1.28; 95% CI: 1.14–1.44) due to unmeasured confounders (e.g., NSAID use). Apply propensity score matching or inverse probability weighting to adjust for confounding. Sensitivity analyses should test robustness to unmeasured variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.